

(+)-alpha-Funebrene CAS number and molecular formula

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Compound of Interest

Compound Name: (+)-alpha-Funebrene

Cat. No.: B1599330

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An In-Depth Technical Guide to (+)-alpha-Funebrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-alpha-Funebrene, a sesquiterpene of significant interest in natural product chemistry, presents a unique tricyclic carbon skeleton. This document provides a comprehensive overview of its chemical identity, physicochemical properties, and spectroscopic profile. While the complete synthetic protocols and specific biological activity data for the pure compound remain areas of ongoing research, this guide synthesizes the available information to serve as a foundational resource for further investigation and drug discovery efforts.

Chemical Identity and Physicochemical Properties

(+)-alpha-Funebrene is a natural product identified by the CAS number 50894-66-1 and possesses the molecular formula $C_{15}H_{24}$.^[1] It is a member of the vast class of terpenes, specifically a sesquiterpene, which are biosynthesized from three isoprene units.^[1] The structural complexity and chirality of sesquiterpenes like **(+)-alpha-Funebrene** contribute to their diverse biological activities.

A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	50894-66-1	[1]
Molecular Formula	C ₁₅ H ₂₄	[1]
Molecular Weight	204.35 g/mol	[1]
Boiling Point	252 °C (lit.)	[2]
Density	0.925 g/mL at 20 °C (lit.)	[2]
Refractive Index	n ₂₀ /D 1.495	[2]
Storage Temperature	2-8°C	[2]

Spectroscopic Data

The structural elucidation of **(+)-alpha-Funebrene** relies on various spectroscopic techniques. While a complete, detailed spectral analysis from a single source is not readily available in the public domain, the following summarizes expected and reported data.

Mass Spectrometry (MS): The mass spectrum of α -funebrene would show a molecular ion peak (M⁺) at m/z 204, corresponding to its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would be complex due to the tricyclic structure and multiple stereocenters. The specific chemical shifts and coupling constants would be crucial for confirming the stereochemistry of the molecule.

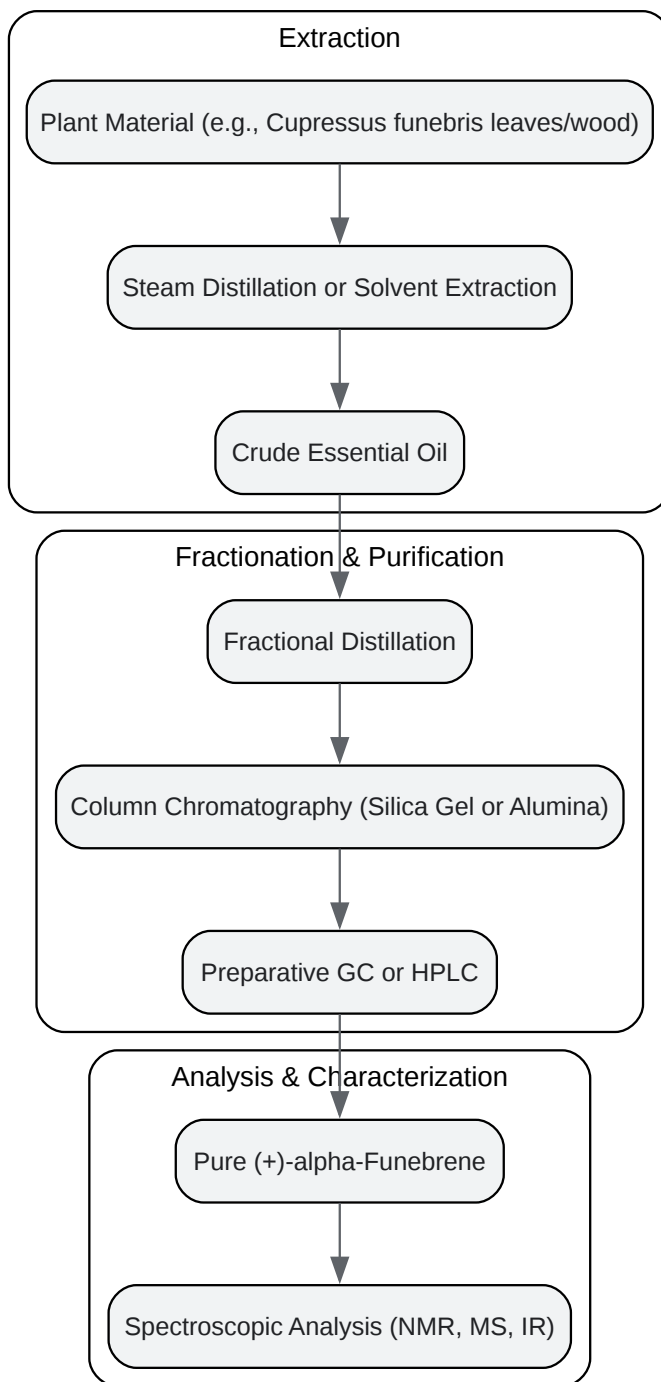
Infrared (IR) Spectroscopy: The IR spectrum is expected to be characterized by C-H stretching and bending vibrations typical for alkanes and alkenes.

Synthesis and Isolation

Total Synthesis: The total synthesis of complex natural products like **(+)-alpha-Funebrene** represents a significant challenge in organic chemistry. While the total synthesis of various sesquiterpenes has been achieved, a specific, detailed experimental protocol for the enantioselective total synthesis of **(+)-alpha-Funebrene** is not prominently documented in publicly available literature.

Isolation from Natural Sources: **(+)-alpha-Funebrene** has been identified as a constituent of the essential oil of various plants, including those of the Cupressus genus. A general workflow for the isolation of sesquiterpenes from essential oils is outlined below. It should be noted that this is a generalized procedure and would require optimization for the specific isolation of **(+)-alpha-Funebrene**.

General Workflow for Isolation of (+)-alpha-Funebrene

[Click to download full resolution via product page](#)A generalized workflow for isolating **(+)-alpha-Funebrene**.

Experimental Protocol: A General Approach for Isolation

- **Extraction:** The essential oil is typically obtained from the plant material (e.g., leaves, wood) through steam distillation or solvent extraction.
- **Fractional Distillation:** The crude essential oil is subjected to fractional distillation under reduced pressure to separate components based on their boiling points. Fractions enriched in sesquiterpenes are collected.
- **Column Chromatography:** The sesquiterpene-rich fractions are further purified by column chromatography on silica gel or alumina, using a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).
- **High-Performance Liquid Chromatography (HPLC) or Preparative Gas Chromatography (GC):** For final purification to obtain high-purity **(+)-alpha-Funebrene**, preparative HPLC or GC is often employed.
- **Characterization:** The identity and purity of the isolated compound are confirmed by spectroscopic methods (MS, NMR, IR) and by comparing the data with literature values.

Biological Activity

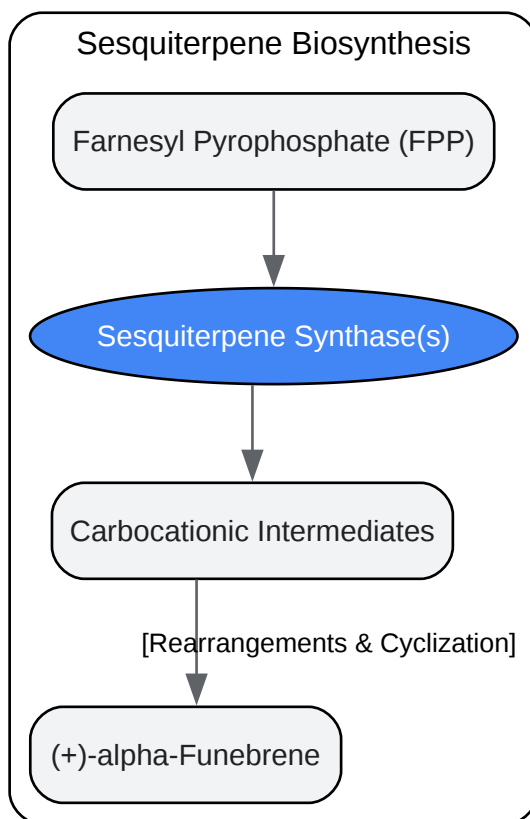
The biological activities of many sesquiterpenes are well-documented, ranging from antimicrobial to anticancer effects. However, specific quantitative data for pure **(+)-alpha-Funebrene** is limited in publicly accessible research. Essential oils containing α -funebrene have shown biological activities, but it is challenging to attribute these effects solely to this single component due to the complex nature of the oils. Further studies are required to determine the specific bioactivity profile of purified **(+)-alpha-Funebrene**, including determining its Minimum Inhibitory Concentration (MIC) against various microbes and its IC₅₀ values against different cancer cell lines.

Biosynthesis

The biosynthesis of all sesquiterpenes, including **(+)-alpha-Funebrene**, originates from farnesyl pyrophosphate (FPP). FPP is formed through the mevalonate or MEP/DOXP pathway. The cyclization of the linear FPP molecule, catalyzed by specific enzymes called sesquiterpene synthases, leads to the vast diversity of sesquiterpene skeletons. The proposed biosynthetic

pathway for **(+)-alpha-Funebrene** from FPP is depicted below. The exact enzyme(s) and intermediate carbocations involved in the cyclization cascade for **(+)-alpha-Funebrene** are a subject of ongoing research.

Biosynthetic Pathway of (+)-alpha-Funebrene



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Proposed biosynthetic pathway to **(+)-alpha-Funebrene**.

Conclusion and Future Directions

(+)-alpha-Funebrene remains a molecule of interest with potential for further scientific exploration. This technical guide provides a summary of the current knowledge regarding its chemical and physical properties. Key areas for future research include the development of an efficient and stereoselective total synthesis, detailed investigation into its biological activities

using the pure compound, and the definitive elucidation of its biosynthetic pathway, including the identification and characterization of the specific sesquiterpene synthase(s) involved. Such studies will be crucial for unlocking the full potential of **(+)-alpha-Funebrene** in drug discovery and development.

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References

- 1. (+)-alpha-Funebrene | 50894-66-1 | Benchchem [benchchem.com]
- 2. Cas 50894-66-1,(+)-ALPHA-FUNEBRENE | lookchem [lookchem.com]
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